DROMOSTANOLONE PROPIONATE
Overview
Description
Drostanolone propionate, also known as dromostanolone propionate, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It was first described in 1959 and introduced for medical use in 1961. This compound is primarily used to treat breast cancer in women due to its anti-estrogenic properties. It is also popular among athletes and bodybuilders for its ability to enhance physique and performance .
Mechanism of Action
Target of Action
Drostanolone propionate, also known as dromostanolone propionate, is a synthetic androgenic anabolic steroid . Its primary target is the androgen receptor . Androgen receptors are involved in a variety of physiological processes, including the development and maintenance of male characteristics .
Mode of Action
Drostanolone propionate works by binding to androgen receptors, leading to downstream genetic transcriptional changes . This interaction with the androgen receptors causes an increase in the synthesis of some proteins and a decrease in the synthesis of others . The proteins affected by this interaction have a variety of effects, including blocking the growth of some types of breast cancer cells, stimulating cells that cause male sexual characteristics, and stimulating the production of red blood cells .
Biochemical Pathways
The binding of drostanolone propionate to androgen receptors leads to changes in the synthesis of proteins, affecting various biochemical pathways . This ultimately results in the retention of nitrogen, potassium, and phosphorus; increases protein anabolism; and decreases amino acid catabolism . The antitumor activity of drostanolone propionate appears related to the reduction or competitive inhibition of prolactin receptors or estrogen receptors or production .
Pharmacokinetics
It is known that the drug is administered via intramuscular injection and has a high protein binding affinity . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drostanolone propionate and their impact on its bioavailability.
Result of Action
The result of drostanolone propionate’s action is an increase in muscle size, strength, and endurance . It also has anti-estrogenic properties, meaning that it can inhibit the conversion of testosterone into estrogen in the body . This can be beneficial for bodybuilders who are trying to reduce the risk of gynecomastia (breast tissue growth) and other estrogen-related side effects .
Action Environment
The action of drostanolone propionate can be influenced by various environmental factors. For instance, the polymorphism in organic compounds, which is the ability to exist in several crystalline forms, can affect the drug’s action . The polymorphs have similar chemical content but exhibit different crystal packing and arrangement . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of drostanolone propionate.
Biochemical Analysis
Biochemical Properties
Drostanolone propionate, via its active form drostanolone, interacts with the androgen receptor (AR), which is the biological target of androgens like testosterone and dihydrotestosterone (DHT) . This interaction triggers a cascade of genetic changes, including increased protein synthesis (anabolism) and decreased amino acid degradation (catabolism) .
Cellular Effects
Drostanolone propionate influences cell function by interacting with the AR and activating genetic transcriptional changes . This ultimately leads to an increase in the synthesis of some proteins and a decrease in the synthesis of others . These proteins have a variety of effects, including blocking the growth of some types of breast cancer cells, stimulating cells that cause male sexual characteristics, and stimulating the production of red blood cells .
Molecular Mechanism
Drostanolone propionate binds to the androgen receptor, causing downstream genetic transcriptional changes . This ultimately leads to the retention of nitrogen, potassium, and phosphorus; increases protein anabolism; and decreases amino acid catabolism . The antitumor activity of drostanolone appears related to reduction or competitive inhibition of prolactin receptors or estrogen receptors or production .
Temporal Effects in Laboratory Settings
The elimination half-life of drostanolone propionate is approximately 2 days when administered via intramuscular injection . This suggests that the effects of the product change over time in laboratory settings, with the compound being gradually metabolized and excreted .
Metabolic Pathways
Drostanolone propionate is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone . Like testosterone and other androgenic hormones, drostanolone binds to the androgen receptor . This binding triggers a series of genetic transcriptional changes, which ultimately affect various metabolic pathways .
Transport and Distribution
Drostanolone propionate is administered via intramuscular injection . Once in the body, it binds to the androgen receptor, influencing the distribution of the compound within cells and tissues . The exact transporters or binding proteins it interacts with are not specified in the available literature.
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with androgen receptors, which are primarily located in the cytoplasm and nucleus of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Drostanolone propionate is synthesized by esterifying drostanolone with propionic acid. The esterification process involves the reaction of drostanolone with propionic anhydride or propionyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In industrial settings, drostanolone propionate is produced through a multi-step synthesis process. The key steps include the methylation of dihydrotestosterone to form drostanolone, followed by esterification with propionic acid. The final product is purified through recrystallization or chromatography to achieve the desired purity and potency .
Chemical Reactions Analysis
Types of Reactions: Drostanolone propionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert drostanolone propionate back to its parent compound, drostanolone.
Substitution: The ester group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of drostanolone, which can have different pharmacological properties .
Scientific Research Applications
Drostanolone propionate has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: The compound is studied for its effects on muscle growth and protein synthesis.
Medicine: It has been used in the treatment of breast cancer and is being investigated for its potential in treating other hormone-related conditions.
Industry: Drostanolone propionate is used in the development of performance-enhancing drugs and supplements
Comparison with Similar Compounds
- Testosterone propionate
- Nandrolone decanoate
- Trenbolone acetate
Comparison: Drostanolone propionate is unique due to its strong anti-estrogenic properties, which make it particularly effective in treating hormone-responsive breast cancer. Unlike testosterone propionate, it does not convert to estrogen, reducing the risk of estrogen-related side effects. Compared to nandrolone decanoate and trenbolone acetate, drostanolone propionate has a milder androgenic profile, making it more suitable for use in women .
Properties
IUPAC Name |
[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O3/c1-5-21(25)26-20-9-8-17-16-7-6-15-12-19(24)14(2)13-23(15,4)18(16)10-11-22(17,20)3/h14-18,20H,5-13H2,1-4H3/t14-,15+,16+,17+,18+,20+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTIQUSPUUHHEH-UXOVVSIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022972 | |
Record name | Dromostanolone proprionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dromostanolone is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone. Like testosterone and other androgenic hormones, dromostanolone binds to the androgen receptor. This causes downstream genetic transcriptional changes. This ultimately causes retention of nitrogen, potassium, and phosphorus; increases protein anabolism; and decreases amino acid catabolism. The antitumour activity of dromostanolone appears related to reduction or competitive inhibition of prolactin receptors or estrogen receptors or production. | |
Record name | Drostanolone propionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14655 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
521-12-0 | |
Record name | Dromostanolone propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dromostanolone propionate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Drostanolone propionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14655 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | drostanolone propionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dromostanolone proprionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Drostanolone propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DROMOSTANOLONE PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X20UZ57G4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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